
1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-ol;4-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-ol;4-nitrobenzoic acid is a compound that combines a decahydronaphthalenol structure with a nitrobenzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-ol typically involves multi-step organic reactions. One common approach is the hydrogenation of naphthalene derivatives to obtain the decahydronaphthalenol core. This process often requires catalysts such as palladium or platinum under high-pressure hydrogenation conditions .
For the 4-nitrobenzoic acid part, nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid is a standard method. The reaction is exothermic and requires careful temperature control to avoid over-nitration .
Industrial Production Methods
In an industrial setting, the production of 1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-ol;4-nitrobenzoic acid can be scaled up using continuous flow reactors for hydrogenation and nitration processes. This allows for better control over reaction conditions and improved safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-ol;4-nitrobenzoic acid can undergo various chemical reactions, including:
Substitution: The aromatic ring in the 4-nitrobenzoic acid can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Halogens (chlorine, bromine), sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of ketones from alcohols.
Reduction: Formation of amines from nitro groups.
Substitution: Halogenated or sulfonated aromatic compounds.
Applications De Recherche Scientifique
1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-ol;4-nitrobenzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-ol;4-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Similar in structure but lacks the nitrobenzoic acid moiety.
4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene: Another related compound with a different substitution pattern.
Uniqueness
1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-ol;4-nitrobenzoic acid is unique due to the combination of the decahydronaphthalenol core and the nitrobenzoic acid moiety, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
858342-40-2 |
|---|---|
Formule moléculaire |
C17H23NO5 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C10H18O.C7H5NO4/c11-10-7-3-5-8-4-1-2-6-9(8)10;9-7(10)5-1-3-6(4-2-5)8(11)12/h8-11H,1-7H2;1-4H,(H,9,10) |
Clé InChI |
PCGSFEMUVGBOQW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)CCCC2O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


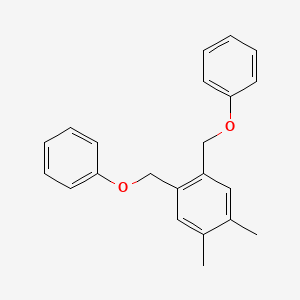
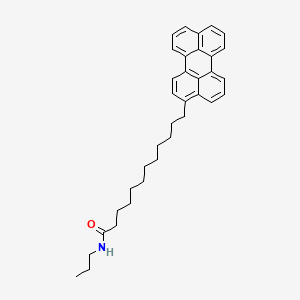
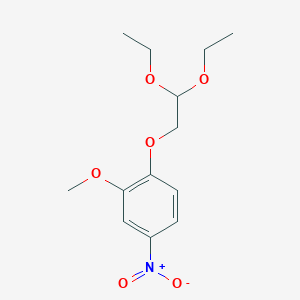
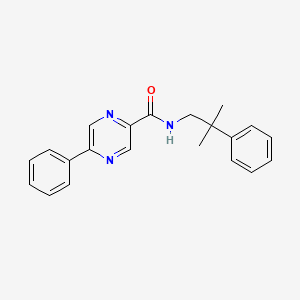
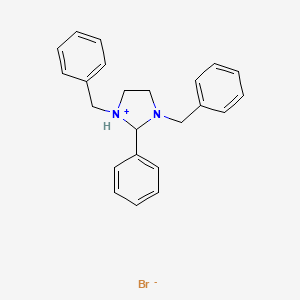
![Methyl 6-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoate](/img/structure/B14182340.png)
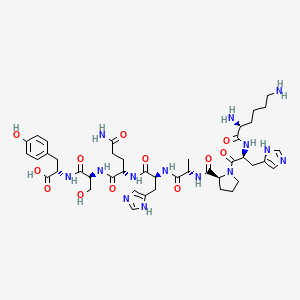
![{4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14182344.png)

![Bis[(4-fluorophenyl)methyl]stannanone](/img/structure/B14182365.png)
![4-[(4-Methylphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14182366.png)
difluorosilane](/img/structure/B14182383.png)

![2-[(4-tert-Butylphenyl)methoxy]oxane](/img/structure/B14182391.png)
